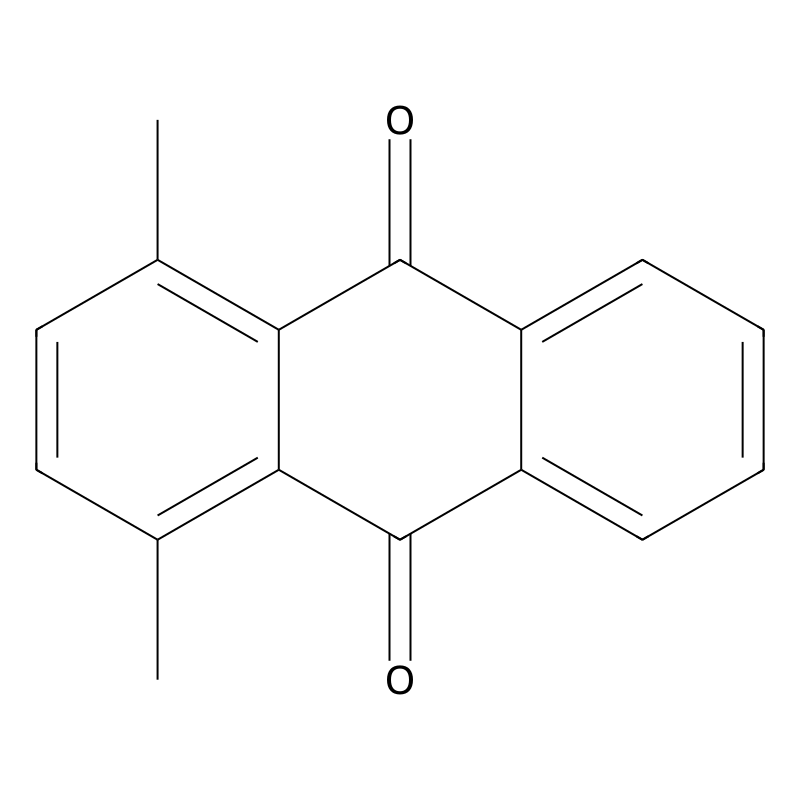

1,4-Dimethylanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photochemical Properties

1,4-DMQ exhibits interesting photochemical properties. In the presence of light, it can act as an electron acceptor, generating semiquinone radicals. These radicals can further react with oxygen to form hydroperoxides. This property allows 1,4-DMQ to be used in studies related to photocatalysis and photoinduced electron transfer reactions. Source:

Organic Chemistry Studies

The unique chemical structure of 1,4-DMQ makes it a valuable compound for various studies in organic chemistry. Researchers have investigated its reactivity in intramolecular and intermolecular reactions with other molecules. These investigations contribute to the understanding of reaction mechanisms and the development of new synthetic strategies. Source:

1,4-Dimethylanthraquinone is an organic compound with the molecular formula and a CAS number of 1519-36-4. It is a member of the anthraquinone family, characterized by a three-ring structure with two carbonyl groups at the 9 and 10 positions. The compound features two methyl groups attached to the anthraquinone skeleton at the 1 and 4 positions, which influences its chemical properties and reactivity. 1,4-Dimethylanthraquinone is known for its vibrant yellow color and is used in various industrial applications, particularly in dye manufacturing and as an intermediate in organic synthesis .

- Reduction Reactions: It can be reduced to form 1,4-dimethyl-9,10-anthrahydroquinone through hydrogenation or photochemical processes. This reduction alters its properties and potential applications .

- Oxidation Reactions: Under oxidative conditions, it can form different derivatives, including dioxo compounds.

- Radical Formation: The compound can undergo intramolecular and intermolecular reactions that generate radical species, particularly when exposed to light or heat .

Research indicates that 1,4-dimethylanthraquinone exhibits various biological activities. It has shown potential as an anti-cancer agent due to its ability to induce apoptosis in certain cancer cell lines. Additionally, it possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications . Its interaction with cellular components suggests that it may influence metabolic pathways, although more studies are needed to elucidate these mechanisms fully.

Several methods have been developed for synthesizing 1,4-dimethylanthraquinone:

- From Naphthoquinones: A notable synthesis route involves the reaction of 1,4-naphthoquinone with 2,4-hexadiene in the presence of heteropoly acids as catalysts. This method allows for a one-step synthesis with high yields .

- Photochemical Methods: Photolysis of related compounds under specific conditions can yield 1,4-dimethylanthraquinone through radical mechanisms .

- Conventional Organic Synthesis: Traditional methods involving multiple steps of functional group transformations have also been reported .

1,4-Dimethylanthraquinone is utilized in various fields:

- Dye Manufacturing: It serves as a dye precursor due to its intense color and stability.

- Organic Synthesis: The compound acts as an intermediate in synthesizing other organic compounds.

- Photovoltaics: Research has explored its potential use in organic photovoltaic cells due to its electronic properties.

Studies on the interactions of 1,4-dimethylanthraquinone reveal its capacity to form complexes with metal ions and other organic molecules. These interactions can modify its reactivity and enhance its application potential in catalysis and material science. Furthermore, investigations into its biological interactions suggest that it may affect cellular signaling pathways through reactive oxygen species generation .

Several compounds share structural similarities with 1,4-dimethylanthraquinone. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Anthraquinone | Parent compound without methyl groups | Basic structure for various derivatives |

| 1-Methylanthraquinone | Methyl group at position 1 | Less steric hindrance than 1,4-Dimethylanthraquinone |

| 9,10-Anthraquinonedione | Two carbonyls at positions 9 and 10 | More reactive due to additional carbonyl group |

| 1,5-Dimethylanthraquinone | Methyl groups at positions 1 and 5 | Different substitution pattern affecting reactivity |

| 2-Methylanthraquinone | Methyl group at position 2 | Different biological activity profile |

The unique positioning of methyl groups in 1,4-dimethylanthraquinone contributes significantly to its chemical behavior and biological activity compared to these similar compounds.

The traditional synthesis of 1,4-dimethylanthraquinone relies primarily on the well-established Friedel-Crafts acylation methodology, which has been the cornerstone of anthraquinone synthesis for decades [2]. This classical approach involves the reaction of substituted aromatic compounds with phthalic anhydride in the presence of aluminum chloride as a Lewis acid catalyst.

Friedel-Crafts Acylation Method

The most widely employed classical route involves the two-step synthesis starting from 1,4-dimethylbenzene (para-xylene) [2]. The initial step comprises the Friedel-Crafts acylation of para-xylene with phthalic anhydride using aluminum chloride as the catalyst. This reaction typically proceeds at temperatures between 42-95°C in dichloromethane solvent for 30 minutes to 2 hours, yielding benzoylbenzoic acid intermediates [2].

The mechanism involves the formation of an acylium ion from phthalic anhydride and aluminum chloride, followed by electrophilic aromatic substitution on the para-xylene ring. The resulting benzoylbenzoic acid intermediate is subsequently cyclized using concentrated sulfuric acid or oleum at elevated temperatures (95°C) to form the anthraquinone ring system [2].

Research has demonstrated that this classical method typically achieves yields ranging from 48-63% overall, with careful optimization of reaction conditions being crucial for maximizing product formation [2]. The reaction conditions must be precisely controlled to prevent side reactions such as alkyl group migration or dealkylation, which can lead to the formation of undesired isomers.

Direct Condensation Methods

Alternative classical approaches include the direct condensation of phthalic anhydride with aromatic compounds under harsh conditions [3]. This method employs a mixture of hydrofluoric acid and boron trifluoride as catalysts, operating at high temperatures to facilitate the cyclization reaction. While this approach can achieve reasonable yields, it requires extreme reaction conditions and hazardous reagents, limiting its practical application.

The industrial implementation of classical methods typically involves aluminum chloride consumption at a rate of 2 moles per mole of phthalic anhydride, representing a significant cost factor in the overall process economics [3]. This high catalyst requirement has driven the development of more efficient synthetic methodologies.

Modern Synthetic Approaches

Contemporary synthetic strategies for 1,4-dimethylanthraquinone have evolved to address the limitations of classical methods through the incorporation of advanced catalytic systems, alternative reaction pathways, and improved process conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful modern approach for preparing 1,4-dimethylanthraquinone with significantly improved efficiency and reduced reaction times [4]. This methodology utilizes microwave irradiation to accelerate the reaction kinetics through selective heating of the reaction mixture.

The optimized microwave protocol involves the use of barium nitrate as a catalyst under solvent-free conditions at temperatures of 60°C for 20-30 minutes [4]. This approach has demonstrated remarkable improvements in yield, achieving 86-96% compared to conventional heating methods which typically yield 42-58% under similar conditions. The solvent-free nature of this process eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation.

The success of microwave synthesis can be attributed to the uniform heating profile and enhanced mass transfer characteristics that facilitate more efficient molecular interactions. The absence of conventional heating gradients allows for better control of reaction selectivity and reduces the formation of side products [4].

Heteropoly Acid Catalysis

The utilization of heteropoly acids represents another significant advancement in modern synthetic approaches [5] [6]. Molybdenum-vanadium-phosphorus heteropoly acids (Mo-V-P HPA) serve as bifunctional catalysts, providing both acidic and oxidizing properties in a single system.

This method involves the reaction of 1,4-naphthoquinone with substituted 1,3-butadienes in the presence of aqueous heteropoly acid solutions [5]. The process operates at temperatures between 80-85°C for extended periods (96-144 hours), ultimately achieving yields of 70-90% with high product purity (90-99%) [5] [6].

The heteropoly acid system offers several advantages including catalyst regeneration capability through oxygen treatment, reduced environmental impact through aqueous reaction media, and the ability to conduct one-pot synthesis procedures [6]. The bifunctional nature of these catalysts eliminates the need for separate oxidation steps, streamlining the overall synthetic process.

Advanced Catalytic Systems

Modern synthetic approaches have also explored the use of zeolite-based catalysts and modified metal systems for enhanced selectivity and efficiency [7]. Nickel-modified H-beta zeolite catalysts have been successfully employed in one-pot synthesis procedures, achieving yields of 70-85% under mild conditions.

These advanced catalytic systems offer improved catalyst stability, reduced catalyst consumption, and enhanced process sustainability. The heterogeneous nature of these catalysts facilitates easy separation and recovery, contributing to overall process economics [7].

Green Chemistry Synthesis Strategies

The principles of green chemistry have been increasingly incorporated into the synthesis of 1,4-dimethylanthraquinone, focusing on atom economy, waste minimization, and the use of environmentally benign reaction conditions [7] [8].

Solvent-Free Synthesis

Solvent-free synthetic approaches represent a significant advancement in green chemistry applications [4]. These methods eliminate the use of organic solvents entirely, relying on solid-state reactions or neat reaction conditions to achieve the desired transformations.

The microwave-assisted solvent-free synthesis discussed previously exemplifies this approach, achieving yields of 86-96% while completely eliminating solvent requirements [4]. This methodology not only reduces environmental impact but also simplifies product isolation and purification procedures.

Aqueous Reaction Media

The development of aqueous reaction systems has provided another avenue for green chemistry implementation [6]. Heteropoly acid-catalyzed reactions in aqueous media offer several environmental advantages including reduced volatile organic compound emissions, simplified waste treatment, and enhanced safety profiles.

These aqueous systems typically operate at moderate temperatures (25-80°C) and achieve yields of 70-85% while minimizing the use of hazardous organic solvents [6]. The water-soluble nature of heteropoly acid catalysts facilitates easy catalyst recovery and recycling, contributing to process sustainability.

Renewable Catalyst Systems

The utilization of renewable and recyclable catalyst systems represents another important aspect of green chemistry implementation [7]. Zeolite-based catalysts and other heterogeneous systems can be regenerated through simple thermal treatments, allowing for multiple catalytic cycles without significant activity loss.

Research has demonstrated that modified zeolite catalysts can maintain their activity for multiple reaction cycles, with regeneration achieved through calcination at moderate temperatures (300-500°C) [7]. This approach significantly reduces catalyst consumption and associated waste generation.

Industrial Scale Production Methods

Industrial production of 1,4-dimethylanthraquinone requires careful consideration of process economics, safety requirements, and environmental regulations. Modern industrial approaches have evolved to incorporate advanced process technologies and improved catalytic systems.

Continuous Flow Processes

Industrial-scale production increasingly relies on continuous flow processes rather than traditional batch operations [9]. These systems offer several advantages including improved heat and mass transfer, enhanced safety profiles, and reduced capital investment requirements.

Continuous flow reactors for anthraquinone synthesis typically operate at temperatures of 120-160°C with residence times of 4-8 hours, achieving yields of 60-75% with high product consistency [9]. The continuous nature of these processes facilitates better process control and reduces the formation of impurities.

Fluidized Bed Reactor Technology

The implementation of fluidized bed reactor technology represents a significant advancement in industrial anthraquinone production [9]. These reactors offer superior heat transfer characteristics, enhanced catalyst utilization efficiency, and reduced catalyst consumption compared to traditional fixed-bed systems.

Fluidized bed reactors operate with improved mass transfer characteristics, leading to higher hydrogenation efficiency and reduced anthraquinone degradation [9]. The technology has demonstrated lower operating costs and improved process reliability compared to conventional reactor designs.

Integrated Process Systems

Modern industrial facilities increasingly adopt integrated process systems that combine synthesis, purification, and product recovery in a single continuous operation [10]. These systems optimize overall process efficiency while minimizing waste generation and energy consumption.

Integrated systems typically incorporate advanced separation technologies such as membrane separation, crystallization, and distillation in optimized configurations to achieve high product purity (95-99%) with minimal environmental impact [10]. The integration of these unit operations reduces overall capital investment and operating costs.

Purification and Isolation Techniques

The purification and isolation of 1,4-dimethylanthraquinone requires sophisticated separation techniques to achieve the high purity standards required for commercial applications. Modern approaches emphasize efficiency, selectivity, and environmental compatibility.

Chromatographic Methods

Column chromatography remains the most widely employed purification technique for 1,4-dimethylanthraquinone [11]. Silica gel chromatography using hexane/ethyl acetate gradient elution systems typically achieves purities of 95-99% with recoveries of 85-95%.

The optimization of chromatographic conditions is crucial for achieving efficient separations. Research has demonstrated that careful selection of stationary phase, mobile phase composition, and elution conditions can significantly improve both purity and recovery [11]. Typical conditions employ 70:30 hexane/ethyl acetate mixtures with gradient elution to achieve optimal separation of the target compound from related impurities.

Advanced chromatographic techniques such as centrifugal partition chromatography have been developed for anthraquinone purification [12]. These methods offer improved separation efficiency and reduced solvent consumption compared to traditional column chromatography, achieving purities of 92-98% with recoveries of 75-88%.

Crystallization Techniques

Recrystallization represents another important purification method, particularly for industrial-scale operations [13]. The selection of appropriate solvent systems is critical for achieving high purity and good recovery. Methanol/water systems are commonly employed, achieving purities of 90-98% with recoveries of 70-85%.

The crystallization process can be optimized through careful control of cooling rates, supersaturation levels, and seeding strategies. Research has demonstrated that slow cooling rates and controlled supersaturation can significantly improve crystal quality and reduce impurity incorporation [13].

Mixed solvent crystallization systems using ethanol/water combinations have also been successfully employed, achieving purities of 92-97% with recoveries of 80-90% [13]. The choice of solvent system depends on the specific impurity profile of the crude product and the desired final purity specifications.

Sublimation Methods

Sublimation purification offers the highest purity levels (98-99.5%) but typically suffers from lower recovery rates (60-75%) [13]. This technique is particularly useful for removing high-boiling impurities and achieving ultra-high purity products required for specialized applications.

Vacuum sublimation systems operating at reduced pressures (0.1-1 mmHg) and moderate temperatures (150-200°C) can achieve excellent purification results [13]. The process requires careful optimization of temperature and pressure conditions to maximize sublimation rates while minimizing thermal decomposition.

Advanced Separation Technologies

Modern purification strategies increasingly incorporate advanced separation technologies such as preparative high-performance liquid chromatography (HPLC) [14]. These methods offer exceptional resolution and can achieve purities of 99-99.9% with recoveries of 80-90%.

Preparative HPLC systems typically employ methanol/acetonitrile mobile phases with optimized gradient elution programs. The high resolution of these systems allows for the separation of closely related isomers and impurities that cannot be effectively separated by conventional methods [14].

Recycling HPLC techniques have also been developed for anthraquinone purification, allowing for multiple passes through the chromatographic system to achieve enhanced separation efficiency [14]. These methods are particularly useful for difficult separations where conventional single-pass chromatography is insufficient.

| Synthesis Method | Yield (%) | Temperature (°C) | Reaction Time | Catalyst | Solvent |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 48-63 | 42-95 | 30 min - 2 h | AlCl₃ | CH₂Cl₂ |

| Microwave-Assisted Synthesis | 86-96 | 50-120 | 20-30 min | Ba(NO₃)₂ | Solvent-free |

| Diene Synthesis | 70-90 | 80-110 | 24-144 h | Mo-V-P HPA | Acetone/Dioxane |

| Direct Methylation | 72-93 | 60-100 | 5-24 h | K₂CO₃ | DMF |

| One-Pot Synthesis | 65-89 | 80-140 | 1-3 h | AlCl₃/H₂SO₄ | Various |

| Green Chemistry Approach | 70-85 | 25-80 | 2-6 h | Zeolite/Ni | Minimal/Green |

| Industrial Phthalic Anhydride Route | 60-75 | 120-160 | 4-8 h | AlCl₃/H₂SO₄ | Organic solvents |

| Heteropoly Acid Catalysis | 70-90 | 80-85 | 96-144 h | HPA-10 | Chlorobenzene |

| Purification Method | Purity Achieved (%) | Recovery (%) | Solvent System | Equipment |

|---|---|---|---|---|

| Column Chromatography | 95-99 | 85-95 | Hexane/EtOAc | Silica gel column |

| Recrystallization | 90-98 | 70-85 | Methanol/Water | Heating/cooling |

| Sublimation | 98-99.5 | 60-75 | N/A | Vacuum sublimator |

| Distillation | 85-95 | 90-95 | High b.p. solvents | Distillation apparatus |

| Centrifugal Partition Chromatography | 92-98 | 75-88 | Biphasic system | CPC instrument |

| Preparative HPLC | 99-99.9 | 80-90 | MeOH/ACN | HPLC system |

| Solvent Extraction | 80-90 | 85-95 | Organic/Aqueous | Separatory funnel |

| Crystallization from Mixed Solvents | 92-97 | 80-90 | EtOH/H₂O | Crystallization vessel |

| Parameter | Classical Methods | Modern Methods | Green Chemistry |

|---|---|---|---|

| Production Scale | Large scale (>100 t/year) | Flexible (10-1000 t/year) | Small-Medium (1-100 t/year) |

| Capital Investment | High | Moderate | Low-Moderate |

| Operating Cost | Moderate | Low-Moderate | Low |

| Energy Consumption | High | Moderate | Low |

| Environmental Impact | Moderate | Low | Very Low |

| Product Quality | Good (95-98%) | Excellent (98-99%) | Excellent (95-99%) |

| Process Efficiency | Moderate (60-75%) | High (80-95%) | High (85-95%) |

| Waste Generation | High | Low | Minimal |